molecular formula C27H26F5N7O3 B1684530 1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea CAS No. 939805-30-8

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B1684530
CAS No.: 939805-30-8
M. Wt: 591.5 g/mol
InChI Key: GZPJCJKUZPUFAL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ACTB-1003 is an oral kinase inhibitor that primarily targets several key proteins involved in cancer progression . These targets include:

Mode of Action

ACTB-1003 interacts with its targets in the following ways:

Biochemical Pathways

ACTB-1003 affects several biochemical pathways:

Pharmacokinetics

As an oral kinase inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

ACTB-1003 has been shown to have a dose-dependent tumor growth inhibition effect in cell lines with FGFR genetic alterations, including OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 . This suggests that ACTB-1003 can effectively inhibit the growth of certain types of cancer cells.

Action Environment

Factors such as the patient’s overall health, the presence of other medications, and specific genetic factors could potentially influence the effectiveness and stability of actb-1003 .

Biochemical Analysis

Biochemical Properties

Actb-1003 plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie-2, ribosomal S6 kinase (RSK), and p70S6 kinase (p70S6K). These interactions inhibit the phosphorylation of downstream targets, thereby modulating cell growth, angiogenesis, and apoptosis .

Cellular Effects

Actb-1003 affects various types of cells and cellular processes. It inhibits the growth of human multiple myeloma cells and murine leukemia cells by targeting FGFR1 and VEGFR2. Actb-1003 also induces apoptosis in these cells by inhibiting RSK and p70S6K. Additionally, it reduces tumor angiogenesis in mouse xenograft models, highlighting its potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of Actb-1003 involves its binding to and inhibition of multiple kinases. By inhibiting FGFR1, VEGFR2, and Tie-2, Actb-1003 disrupts signaling pathways essential for cell proliferation and angiogenesis. It also induces apoptosis by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Actb-1003 change over time. The compound is stable at -20°C and retains its activity for up to four years. Long-term studies have shown that Actb-1003 consistently inhibits tumor growth and angiogenesis in various cancer models. Its efficacy may decrease over extended periods due to potential degradation .

Dosage Effects in Animal Models

The effects of Actb-1003 vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and angiogenesis without significant toxicity. At higher doses, Actb-1003 may cause adverse effects such as weight loss and organ toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

Actb-1003 is involved in several metabolic pathways, including those regulated by FGFR1, VEGFR2, and Tie-2. It interacts with enzymes and cofactors that modulate cell growth, angiogenesis, and apoptosis. By inhibiting these pathways, Actb-1003 alters metabolic flux and reduces metabolite levels associated with tumor growth .

Transport and Distribution

Actb-1003 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Actb-1003 accumulates in tumor tissues, where it exerts its therapeutic effects by inhibiting key signaling pathways .

Subcellular Localization

The subcellular localization of Actb-1003 is primarily within the cytoplasm, where it interacts with its target kinases. It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting cell growth and angiogenesis .

Preparation Methods

ACTB-1003 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

ACTB-1003 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .

Scientific Research Applications

ACTB-1003 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying kinase inhibition and its effects on various biochemical pathways.

    Biology: Employed in cell line studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including lung, breast, and colorectal cancers.

    Industry: Utilized in the development of new kinase inhibitors and other pharmaceutical compounds.

Comparison with Similar Compounds

ACTB-1003 is unique due to its multi-kinase inhibition properties. Similar compounds include:

ACTB-1003 stands out due to its specific inhibition of RSK and p70S6K, which are not commonly targeted by other kinase inhibitors .

Properties

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939805-30-8
Record name ACTB-1003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACTB-1003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 2
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1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
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1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 4
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1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.